3,4-Bis(4-methoxyphenyl)hexan-3-ol
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Overview
Description
3,4-Bis(4-methoxyphenyl)hexan-3-ol is an organic compound with the molecular formula C20H26O3. It is characterized by the presence of two methoxyphenyl groups attached to a hexanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-methoxyphenyl)hexan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps including reduction and purification . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-methoxyphenyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3,4-Bis(4-methoxyphenyl)hexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-methoxyphenyl)hexan-3-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the hexanol backbone play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-hydroxyphenyl)hexan-3-ol: Similar structure but with hydroxy groups instead of methoxy groups.
3,4-Bis(4-ethoxyphenyl)hexan-3-ol: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness
The methoxy groups can enhance solubility and alter the compound’s interaction with biological targets compared to its analogs .
Properties
CAS No. |
5331-23-7 |
---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3,4-bis(4-methoxyphenyl)hexan-3-ol |
InChI |
InChI=1S/C20H26O3/c1-5-19(15-7-11-17(22-3)12-8-15)20(21,6-2)16-9-13-18(23-4)14-10-16/h7-14,19,21H,5-6H2,1-4H3 |
InChI Key |
SVTHZCYFDSJXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(CC)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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